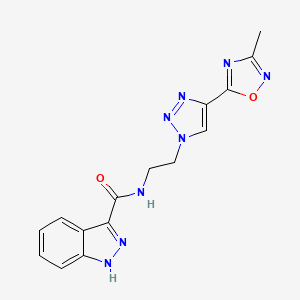

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indazole-3-carboxamide

Description

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indazole-3-carboxamide is a heterocyclic compound featuring an indazole core linked via an ethyl bridge to a 1,2,3-triazole ring, which is further substituted with a 3-methyl-1,2,4-oxadiazole moiety. This structure combines pharmacophoric elements known for diverse biological activities, including kinase inhibition and receptor modulation .

Properties

IUPAC Name |

N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-1H-indazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N8O2/c1-9-17-15(25-21-9)12-8-23(22-19-12)7-6-16-14(24)13-10-4-2-3-5-11(10)18-20-13/h2-5,8H,6-7H2,1H3,(H,16,24)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMIEHYHQLSMEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3=NNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Synthesis of the Triazole Ring: The triazole ring can be formed via a Huisgen cycloaddition reaction, often referred to as a “click reaction,” between an azide and an alkyne.

Indazole Ring Construction: The indazole ring can be synthesized through various methods, including the Fischer indole synthesis or other cyclization reactions.

Coupling Reactions: The final step involves coupling the different ring systems together, often using amide bond formation techniques such as peptide coupling reagents (e.g., EDC, DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers, continuous flow reactors, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Coupling Reagents: EDC, DCC for amide bond formation.

Major Products

The major products formed from these reactions would depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indazole-3-carboxamide typically involves multi-step reactions starting from simpler indazole derivatives. The introduction of functional groups such as oxadiazole and triazole enhances the compound's pharmacological properties.

Key Synthesis Steps:

- Starting Materials: The synthesis often begins with 1H-indazole derivatives and involves coupling reactions with various amines to form the carboxamide linkage.

- Characterization Techniques: The synthesized compounds are characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm their structures and purity.

Biological Evaluations

Research has demonstrated that compounds similar to this compound exhibit significant biological activities, particularly in the fields of anticancer and antimicrobial research.

Anticancer Activity

Studies have shown that indazole derivatives can act as tubulin inhibitors, disrupting mitosis in cancer cells. For instance:

- Mechanism of Action: Compounds targeting tubulin can prevent cell division by stabilizing microtubules or inhibiting their polymerization.

Antimicrobial Activity

Research indicates that related compounds exhibit broad-spectrum antimicrobial activity against various pathogens:

- Efficacy Against Bacteria and Fungi: These compounds have demonstrated effectiveness against both gram-positive and gram-negative bacteria as well as fungi.

Case Studies

Several case studies highlight the potential applications of this compound:

Future Prospects

The ongoing research into this compound suggests potential for further development:

- Drug Development: Continued exploration may lead to new therapeutic agents for cancer treatment or infectious diseases.

Mechanism of Action

The mechanism of action of N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole Carboxamide Derivatives ()

Compounds 3a–3e from share a pyrazole carboxamide scaffold but differ in substituents (e.g., aryl groups, halogens). Key comparisons include:

| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 3a | C₂₁H₁₅ClN₆O | 68 | 133–135 | Phenyl, cyano |

| 3b | C₂₁H₁₄Cl₂N₆O | 68 | 171–172 | 4-Chlorophenyl, cyano |

| 3c | C₂₂H₁₇ClN₆O | 62 | 123–125 | p-Tolyl, cyano |

| 3d | C₂₁H₁₄ClFN₆O | 71 | 181–183 | 4-Fluorophenyl, cyano |

| Target | C₁₈H₁₆N₈O₂ (estimated*) | N/A | N/A | Indazole, triazole, oxadiazole |

*Molecular formula estimated based on structural analogy.

- Structural Insights : The target compound replaces the pyrazole core with an indazole, which may enhance aromatic π-π stacking interactions in biological systems. The ethyl-triazole-oxadiazole linker in the target compound introduces conformational flexibility compared to the rigid pyrazole-carboxamide backbone of 3a–3e.

- Synthetic Yield : While the target compound’s yield is unspecified, derivatives in show moderate yields (62–71%), suggesting room for optimization in its synthesis.

- Thermal Stability: The higher melting points of halogenated derivatives (e.g., 3b, 3d: 171–183°C) compared to non-halogenated analogs (3a, 3c: 123–135°C) highlight the stabilizing effect of electronegative substituents. The target compound’s thermal behavior remains unstudied.

Benzamide Derivatives with Heterocyclic Thioethers ()

Compounds 45 and 50 from feature benzamide scaffolds with methylthio-linked heterocycles (e.g., oxadiazole, thiazole):

| Compound | Key Structural Features | Potential Applications |

|---|---|---|

| 45 | Benzamide + oxadiazole-thioether | Anticancer, antiviral (patented) |

| 50 | Benzamide + oxadiazole-thioether + dichloro | Enhanced lipophilicity |

| Target | Indazole-carboxamide + triazole-oxadiazole | Undefined (structural analogy suggests kinase inhibition) |

- Functional Group Impact: The target compound’s indazole-carboxamide may offer improved binding affinity compared to benzamide derivatives, as indazole is a known bioisostere for adenine in kinase inhibitors. The triazole-oxadiazole linker could mimic disulfide bonds in protein-ligand interactions.

- Biological Relevance : highlights patented applications for similar compounds in cancer and viral infections, though the target compound’s specific activity is undocumented .

Triazolo-Pyridine Derivatives (–8)

Compounds such as 44X and 46G () incorporate triazolo-pyridine cores with fluorinated or methoxy substituents:

| Compound | Key Features | Molecular Weight (g/mol) |

|---|---|---|

| 44X | Triazolo-pyridine + quinoline + methoxy | 447.47 |

| 46G | Triazolo-pyridine + fluoro + nitro | 417.40 |

| Target | Indazole + triazole + oxadiazole | ~408.37 (estimated) |

- Synthetic Complexity: The multi-step synthesis of triazolo-pyridines (e.g., Sonogashira coupling, cyclization) contrasts with the target’s likely amide coupling/click chemistry route .

Research Findings and Gaps

- Synthetic Methods : EDCI/HOBt-mediated amidation () and copper-catalyzed azide-alkyne cycloaddition (CuAAC) are plausible routes for the target compound, though experimental details are absent .

- Biological Data : While analogs in are patented for therapeutic use, the target compound’s bioactivity remains unverified.

Biological Activity

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indazole-3-carboxamide is a complex chemical compound known for its diverse biological activities. This article explores its synthesis, mechanism of action, and potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Chemical Structure and Synthesis

The compound features a unique combination of nitrogen-rich heterocycles: an indazole core, a triazole ring, and an oxadiazole moiety. The synthesis typically involves multi-step reactions starting from benzo[d]imidazole derivatives, utilizing reagents such as hydrazine hydrate and acetic anhydride under controlled conditions to optimize yield and purity .

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules.

Key Mechanisms Include:

- Enzyme Inhibition: The compound can inhibit key enzymes involved in cancer cell proliferation and survival. For example, it has demonstrated inhibitory effects on thymidylate synthase and histone deacetylases (HDAC) .

- DNA Interaction: The presence of the oxadiazole and triazole rings enhances binding affinity to nucleic acids, potentially disrupting DNA replication processes .

Anticancer Properties

Research indicates that compounds with the 1,3,4-oxadiazole scaffold exhibit significant anticancer activity. The structural modifications in the oxadiazole derivatives have been shown to enhance cytotoxicity against various cancer cell lines.

Case Studies:

- In Vitro Studies: A study demonstrated that 1,3,4-oxadiazole derivatives effectively inhibited growth in several cancer cell lines by targeting specific enzymes involved in cell cycle regulation .

- Mechanism-Based Approaches: These compounds have been noted for their ability to interfere with multiple signaling pathways crucial for tumor growth and metastasis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It shows promising results against various bacterial strains.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

| Bacillus subtilis | 12 µg/mL |

These findings suggest that the compound's structural features contribute to its effectiveness against pathogens by disrupting bacterial cell wall synthesis or metabolic pathways .

Comparative Analysis

When compared to similar compounds within the same class, this compound exhibits enhanced bioactivity due to its complex heterocyclic structure which allows for superior interaction with biological targets.

Table 2: Comparison with Similar Compounds

| Compound Name | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-phenyl)-1H-indazole | Moderate | Low |

| 2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-triazol)benzoic acid | High | Moderate |

| N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-triazol)ethyl)-1H-indazole | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.